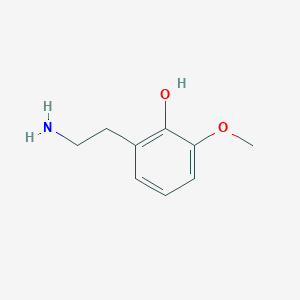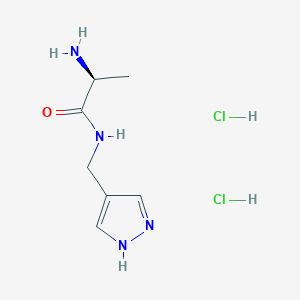
(2S)-2-Amino-N-(1H-pyrazol-4-ylmethyl)propanamide;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-Amino-N-(1H-pyrazol-4-ylmethyl)propanamide;dihydrochloride, also known as PPDA, is a novel small molecule that has gained attention in scientific research due to its potential therapeutic applications. PPDA is a synthetic compound that belongs to the class of pyrazole-containing compounds.
科学的研究の応用
Synthesis and Anticancer Applications
A study by Mansour et al. (2021) focuses on the synthesis and anticancer assessment of new 2-amino-3-cyanopyridine derivatives, including pyrazole and 5-amino-pyrazole nicotinonitrile derivatives. This research highlights the potential of pyrazole derivatives in developing anticancer agents through various chemical reactions and assessments (Mansour, Sayed, Marzouk, & Shaban, 2021).
Antioxidant and Antitumor Evaluation
Hamama et al. (2013) synthesized certain new N-substituted-2-amino-1,3,4-thiadiazoles, demonstrating the process of creating pyrazole derivatives. The synthesized compounds were screened for their cytotoxicity and antioxidant activities, showing promising results that indicate the potential for antitumor and antioxidant applications (Hamama, Gouda, Badr, & Zoorob, 2013).
Diverse Chemical Libraries Generation
Roman (2013) utilized 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a starting material for generating a diverse library of compounds, including pyrazoline and pyridine derivatives. This study showcases the application of similar structures in creating vast chemical libraries for further pharmaceutical exploration (Roman, 2013).
Antibacterial Activities
Bildirici et al. (2007) synthesized derivatives from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, evaluating their antibacterial activities against Gram-positive and Gram-negative bacteria. This indicates the potential of pyrazole derivatives in developing new antibacterial agents (Bildirici, Şener, & Tozlu, 2007).
特性
IUPAC Name |
(2S)-2-amino-N-(1H-pyrazol-4-ylmethyl)propanamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.2ClH/c1-5(8)7(12)9-2-6-3-10-11-4-6;;/h3-5H,2,8H2,1H3,(H,9,12)(H,10,11);2*1H/t5-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJAUJBYONWTTJ-XRIGFGBMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CNN=C1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC1=CNN=C1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-(Dimethylamino)ethyl)-1-(4-isopropylphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2747020.png)



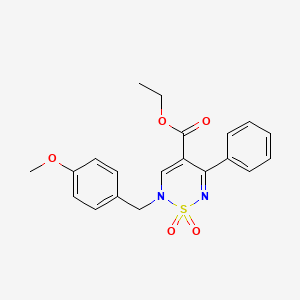
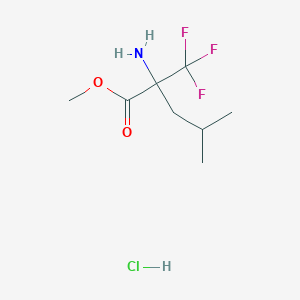
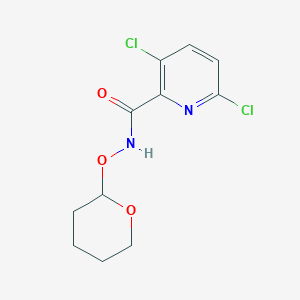
![N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2747032.png)
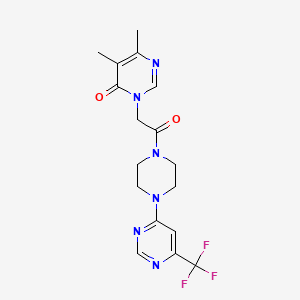


![N-[1-Benzothiophen-3-yl-(2-methylcyclopropyl)methyl]-N-methylprop-2-enamide](/img/structure/B2747039.png)
